
Vipivotide tetraxetan Linker
概要
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Vipivotide tetraxetan Linker involves the conjugation of the PSMA-targeting ligand to lutetium-177. The ligand, PSMA-617, is synthesized through a series of peptide coupling reactions. The lutetium-177 is then chelated to the ligand using a bifunctional chelator, such as DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid), under mild conditions to form the final radioconjugate .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis of the PSMA-617 ligand, followed by radiolabeling with lutetium-177. The process requires stringent quality control measures to ensure the purity and stability of the final product. The radiolabeling is typically performed in a controlled environment to prevent contamination and ensure the safety of the personnel involved .
化学反応の分析
Chelation Reaction with Lutetium-177
The linker’s bifunctional DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) moiety facilitates stable coordination with lutetium-177, forming the active radiopharmaceutical .
Reaction Conditions
-
Precursor : PSMA-617 (20 µL, 1 mg/mL)
-
Radionuclide : [<sup>177</sup>Lu]LuCl<sub>3</sub> in sodium acetate buffer (pH 4.5–5)
-
Additives : Gentisic acid (antioxidant), sodium ascorbate, DTPA (stabilizers)
Outcomes
Parameter | Value | Source |
---|---|---|
Radiochemical yield | 91 ± 4% | |
Radiochemical purity | 96.6 ± 0.7% | |
Specific activity | 88 GBq/µmol |
The chelation is octadentate, ensuring high stability for therapeutic efficacy .
Binding Efficiency to PSMA-Expressing Cells
The linker’s urea-based pharmacophore (Glu-NH-CO-NH-Lys) ensures selective binding to PSMA. Competitive binding assays demonstrate concentration-dependent efficacy :
Compound | PSMA<sup>+</sup> Cell Binding (10 nM) | PSMA<sup>+</sup> Cell Binding (100 nM) |
---|---|---|
PSMA-617 (DOTA) | 9% | 78% |
Monomeric PSMA SMOL | 42% | 90% |
Dimeric PSMA SMOL | 70% | 95% |
Dimerization improves binding avidity, though PSMA-617 remains the clinical standard .
Stability in Biological Matrices
Post-administration, the linker exhibits predictable behavior:
-
Metabolic fate : Lutetium-177 decays to stable hafnium-177, while the linker undergoes renal clearance .
Comparative Reactivity in Multimeric Systems
Bispecific conjugates combining PSMA-617 with GRPR antagonists (e.g., RM2) show enhanced tumor targeting:
Conjugate | Radiochemical Purity | LogD (Octanol/PBS) |
---|---|---|
[<sup>177</sup>Lu]Lu-PSMA-617 | >95% | -1.2 |
[<sup>177</sup>Lu]Lu-PSMA/RM2 | >95% | -0.8 |
The heterodimer’s moderate lipophilicity (-0.8) balances tumor uptake and systemic clearance .
Quality Control Parameters
Critical assessments for clinical batches include :
-
Radio-HPLC/radio-ITLC : Confirms purity >95%.
-
Endotoxin levels : <0.5 EU/mL.
-
Sterility : USP-compliant testing.
科学的研究の応用
Key Applications
-
Radiopharmaceutical Development
- Prostate Cancer Treatment : The linker is crucial in synthesizing lutetium-177 vipivotide tetraxetan, a radiopharmaceutical approved for treating metastatic castration-resistant prostate cancer (mCRPC). This compound binds selectively to PSMA, allowing targeted delivery of beta radiation to tumor cells, thereby inducing cell death through DNA damage caused by radiation exposure .
- Mechanism of Action : The linker acts as a bridge between the PSMA-targeting ligand (PSMA-617) and the radioactive isotope lutetium-177. This structure enables the precise targeting of cancer cells while minimizing damage to surrounding healthy tissues.
-
Clinical Trials and Efficacy
- VISION Trial : In this pivotal Phase 3 trial, lutetium-177 vipivotide tetraxetan demonstrated significant improvements in overall survival and progression-free survival compared to standard care alone. Patients receiving this treatment had a median overall survival of 15.3 months versus 11.3 months for those receiving standard care .
- TheraP Trial : This study compared lutetium-177 vipivotide tetraxetan with cabazitaxel in patients with mCRPC who had progressed after docetaxel treatment. The results indicated a higher PSA response rate in patients treated with lutetium-177 .
- Lutetium-177 Vipivotide Tetraxetan in mCRPC
- Comparative Effectiveness Research
作用機序
Vipivotide tetraxetan Linker exerts its effects through a targeted radioligand therapy mechanism. The PSMA-targeting ligand binds specifically to PSMA-expressing tumor cells. Upon binding, the beta-emitting radioisotope lutetium-177 delivers localized radiation to the tumor cells, causing DNA damage and cell death. This targeted approach minimizes damage to surrounding healthy tissues .
類似化合物との比較
Similar Compounds
177 Lu-PNT2002: Another radioligand therapy targeting PSMA-positive prostate cancer.
177 Lu-PSMA-I&T: A similar compound used in radioligand therapy for prostate cancer.
Uniqueness
Vipivotide tetraxetan Linker is unique due to its high specificity for PSMA and its ability to deliver targeted beta radiation to tumor cells. This specificity reduces off-target effects and enhances the therapeutic efficacy. Additionally, the use of lutetium-177 provides a favorable balance between radiation dose and penetration depth, making it effective for treating metastatic lesions .
生物活性
Vipivotide tetraxetan, also known as PSMA-617, is a synthetic organic compound primarily used in the treatment of prostate-specific membrane antigen (PSMA)-positive metastatic castration-resistant prostate cancer (mCRPC). This article delves into the biological activity of this compound, focusing on its pharmacokinetics, clinical efficacy, and safety profile based on various studies and clinical trials.
Vipivotide tetraxetan is characterized by its DOTA moiety, which serves as a radionuclide-chelating domain. The compound targets PSMA, an enzyme expressed on the surface of prostate cancer cells, facilitating targeted radiotherapy through the delivery of the radioactive isotope Lutetium-177 ().
Pharmacokinetics
The pharmacokinetic profile of lutetium Lu-177 vipivotide tetraxetan reveals significant insights into its distribution and metabolism:
- Maximum Blood Concentration : After intravenous administration, the mean maximum blood concentration is approximately 6.58 ng/mL.
- Volume of Distribution : The mean volume of distribution is reported to be 123 L, indicating extensive distribution to various tissues including the liver, kidneys, and bone marrow within 2.5 hours post-administration.
- Plasma Protein Binding : The compound exhibits 60-70% binding to human plasma proteins, which may influence its therapeutic efficacy and safety profile .
Phase III VISION Trial
The pivotal VISION trial (NCT03511664) assessed the efficacy of lutetium Lu-177 vipivotide tetraxetan in patients with progressive PSMA-positive mCRPC who had previously undergone standard treatments:
- Overall Survival (OS) : The median OS was significantly longer in patients receiving lutetium Lu-177 plus best standard of care (BSoC) compared to those receiving BSoC alone (15.3 vs. 11.3 months; , ).
- Radiographic Progression-Free Survival (rPFS) : Median rPFS was also improved (8.7 months vs. 3.4 months; , ).
- Overall Response Rate : The overall response rate was markedly higher in the treatment group (30% vs. 2%; ) .
Phase II Trials
Additional studies have reinforced these findings:
- In the TheraP trial (NCT03392428), lutetium Lu-177 demonstrated superior PSA response rates compared to cabazitaxel in patients who had progressed after docetaxel treatment.
- A PSA reduction of ≥50% was observed in 64% of patients treated with lutetium Lu-177 .
Safety Profile
The safety profile of vipivotide tetraxetan has been evaluated across multiple clinical trials:
- Common adverse effects include fatigue (43.1%), dry mouth (38.8%), and nausea (35.3%).
- Grade 3 or higher toxicities were reported in approximately 33% of patients treated with lutetium Lu-177, with hematologic toxicities such as anemia and thrombocytopenia being notable .
Case Studies
- Pilot Study : A small pilot study involving symptomatic mCRPC patients demonstrated significant PSA reductions, with a ≥50% reduction observed in five out of fourteen patients.
- Multicenter Analysis : A retrospective analysis involving 145 patients indicated a biochemical response rate of 45%, with median survival extending significantly beyond historical controls .
特性
IUPAC Name |
(2S)-2-[[(1S)-5-[[(2S)-2-[[4-(aminomethyl)cyclohexanecarbonyl]amino]-3-naphthalen-2-ylpropanoyl]amino]-1-carboxypentyl]carbamoylamino]pentanedioic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H45N5O9/c34-19-20-8-12-23(13-9-20)29(41)36-27(18-21-10-11-22-5-1-2-6-24(22)17-21)30(42)35-16-4-3-7-25(31(43)44)37-33(47)38-26(32(45)46)14-15-28(39)40/h1-2,5-6,10-11,17,20,23,25-27H,3-4,7-9,12-16,18-19,34H2,(H,35,42)(H,36,41)(H,39,40)(H,43,44)(H,45,46)(H2,37,38,47)/t20?,23?,25-,26-,27-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHWCOTSIOATVKA-MOTXCXSHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CN)C(=O)NC(CC2=CC3=CC=CC=C3C=C2)C(=O)NCCCCC(C(=O)O)NC(=O)NC(CCC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(CCC1CN)C(=O)N[C@@H](CC2=CC3=CC=CC=C3C=C2)C(=O)NCCCC[C@@H](C(=O)O)NC(=O)N[C@@H](CCC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H45N5O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
655.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。